molecular formula C17H23NO2 B5366911 8-(3-methylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one

8-(3-methylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one

Cat. No. B5366911
M. Wt: 273.37 g/mol
InChI Key: ZSEIOOINVYGHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-methylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is a synthetic compound that has gained attention in scientific research due to its unique chemical structure and potential applications. It belongs to the class of spiro compounds which are widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of 8-(3-methylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(3-methylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one in lab experiments is its unique chemical structure, which allows for the investigation of its potential as a therapeutic agent for various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.

Future Directions

1. Investigating the potential of 8-(3-methylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one as a therapeutic agent for autoimmune diseases.
2. Studying the effects of this compound on the gut microbiome.
3. Investigating the potential of this compound as an adjuvant therapy for cancer treatment.
4. Studying the effects of this compound on neuronal function and neurodegenerative diseases.
5. Investigating the potential of this compound as a novel antibacterial agent.
In conclusion, this compound is a synthetic compound that has gained interest in scientific research due to its unique chemical structure and potential applications as a therapeutic agent for various diseases. Its mechanism of action is not fully understood, but studies have shown that it possesses anti-inflammatory, antimicrobial, and antitumor properties. Future research directions include investigating its potential as a therapeutic agent for autoimmune diseases, as an adjuvant therapy for cancer treatment, and as a novel antibacterial agent.

Synthesis Methods

The synthesis of 8-(3-methylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one involves the reaction of 3-methylbenzylamine with 1,5-dibromopentane in the presence of a base, followed by cyclization with sodium hydride and 2-bromoacetophenone. The final product is obtained after purification using column chromatography.

Scientific Research Applications

8-(3-methylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been found to exhibit various biological activities such as anti-inflammatory, antimicrobial, and antitumor properties. It has been used in scientific research to investigate its potential as a therapeutic agent for various diseases.

properties

IUPAC Name

9-[(3-methylphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-14-4-2-5-15(12-14)13-18-10-9-17(7-3-11-20-17)8-6-16(18)19/h2,4-5,12H,3,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEIOOINVYGHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC3(CCCO3)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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